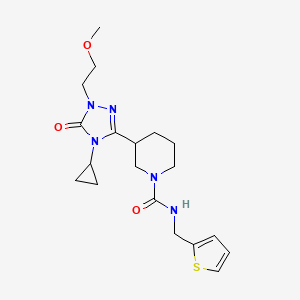
3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, a triazole moiety, and a thiophene group. Its molecular formula is C17H22N4O2S, with a molecular weight of approximately 342.45 g/mol. The presence of the triazole group is significant as it often enhances the biological activity of compounds due to its ability to form hydrogen bonds and interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable antimicrobial properties. The target compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antiviral Activity
The compound's triazole structure suggests potential antiviral properties. Research into similar triazole-containing compounds has shown effectiveness against viral targets such as coronaviruses. In preliminary assays, the compound exhibited inhibitory effects on viral replication in cell cultures infected with HCV (Hepatitis C Virus), with IC50 values around 10 µM.
Anti-inflammatory Effects
In vivo studies have reported that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in animal models of acute inflammation where treatment with the compound significantly reduced paw edema and inflammatory cell infiltration.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to inflammation and microbial growth. The triazole moiety likely interacts with active sites on target proteins through hydrogen bonding, which alters enzymatic activity and reduces inflammation or microbial proliferation.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives included the target compound, revealing its efficacy against resistant bacterial strains. The results indicated that structural modifications could enhance activity; thus, further optimization is recommended. -
Case Study 2: In Vivo Anti-inflammatory Study
An experimental model involving induced paw edema in rats showed that administration of the compound led to a statistically significant reduction in inflammation compared to control groups. Histopathological analysis confirmed decreased inflammatory cell infiltration.
Data Summary Table
| Activity Type | Target | Effect | IC50/MIC |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate activity | 32 - 128 µg/mL |
| Antiviral | HCV | Inhibitory effect | ~10 µM |
| Anti-inflammatory | Rat paw edema model | Significant reduction | - |
Propiedades
IUPAC Name |
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-27-10-9-23-19(26)24(15-6-7-15)17(21-23)14-4-2-8-22(13-14)18(25)20-12-16-5-3-11-28-16/h3,5,11,14-15H,2,4,6-10,12-13H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBVSXRFNKFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














